8-Azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate
Overview
Description
8-Azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate, also known as N-Demethylatropine, is a tropane alkaloid with the molecular formula C16H21NO3 and a molecular weight of 275.34 g/mol . It is a derivative of atropine, a well-known anticholinergic agent. This compound is primarily used as an intermediate in the synthesis of various pharmaceutical compounds, including bronchodilators like ipratropium bromide .
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate is commonly synthesized through the N-demethylation of atropine. One efficient method involves electrochemical N-demethylation using a porous glassy carbon electrode in a mixture of ethanol or methanol and water at room temperature . This method avoids hazardous oxidizing agents and toxic solvents, making it a greener alternative.
Industrial Production Methods: In industrial settings, noratropine is produced via oxidative N-demethylation of atropine using hydrogen peroxide (H2O2) in the presence of a FeIII-TAML catalyst . This method yields noratropine as the main product along with minor by-products such as N-formyl-noratropine .
Chemical Reactions Analysis
Types of Reactions: 8-Azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: Conversion of noratropine to its N-oxide derivative.
Reduction: Reduction of noratropine to form tropine.
Substitution: Alkylation of noratropine to produce derivatives like N-isopropyl-noratropine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) and FeIII-TAML catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides such as isopropyl bromide.
Major Products:
Oxidation: this compound N-oxide.
Reduction: Tropine.
Substitution: N-isopropyl-noratropine.
Scientific Research Applications
8-Azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various tropane derivatives.
Biology: Studied for its interactions with muscarinic receptors.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
8-Azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate exerts its effects by acting as a competitive antagonist of muscarinic acetylcholine receptors. By blocking the action of acetylcholine, it inhibits the parasympathetic nervous system, leading to effects such as bronchodilation and reduced secretions . The primary molecular targets are the muscarinic receptors, particularly the M3 subtype, which is involved in smooth muscle contraction and glandular secretion .
Comparison with Similar Compounds
Atropine: A tropane alkaloid with a similar structure but with an N-methyl group.
Scopolamine: Another tropane alkaloid with similar anticholinergic properties.
Homatropine: A derivative of atropine with a shorter duration of action.
Norscopolamine: A nortropane derivative similar to noratropine.
Uniqueness: 8-Azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate is unique due to its role as an intermediate in the synthesis of important pharmaceutical agents like ipratropium bromide. Its selective N-demethylation process and greener synthesis methods make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c18-10-15(11-4-2-1-3-5-11)16(19)20-14-8-12-6-7-13(9-14)17-12/h1-5,12-15,17-18H,6-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKYNAZQGVYHIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)OC(=O)C(CO)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20903302 | |
Record name | NoName_3947 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20903302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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